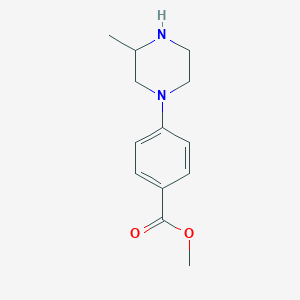

Methyl 4-(3-methylpiperazin-1-yl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(3-methylpiperazin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-10-9-15(8-7-14-10)12-5-3-11(4-6-12)13(16)17-2/h3-6,10,14H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHABNVYVQXLSEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661070 | |

| Record name | Methyl 4-(3-methylpiperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131622-65-5 | |

| Record name | Methyl 4-(3-methyl-1-piperazinyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131622-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(3-methylpiperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(3-methylpiperazin-1-yl)benzoate and its Core Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating a Complex Chemical Landscape

In the field of medicinal chemistry, precision in molecular architecture is paramount. The compound class of piperazinyl-substituted benzoates serves as a cornerstone for the synthesis of numerous biologically active molecules. This guide focuses on the specific chemical entity, Methyl 4-(3-methylpiperazin-1-yl)benzoate .

Initial investigation into this exact molecule reveals a notable scarcity of direct scientific literature, experimental data, and a dedicated CAS number. This suggests it is either a novel or sparsely documented compound. However, the core scaffold is of significant interest and is closely related to several well-characterized and commercially important analogues. Misidentification between these closely related structures is common and can have significant implications for research and development.

This guide will first define the precise structure of the topic molecule and then provide a comprehensive, in-depth analysis of its most relevant and often-confused structural analogues. By examining their synthesis, properties, and applications, we aim to provide a thorough and practical understanding of this vital chemical family, empowering researchers to navigate its complexities with confidence.

The Target Molecule vs. Its Common Analogues

The defining feature of This compound is the direct attachment of the nitrogen at position 1 of the 3-methylpiperazine ring to the 4th position of the methyl benzoate ring.

This guide will focus on providing concrete data for the well-documented analogues to build a robust understanding of the chemical class as a whole.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the foundation of all subsequent experimental work. The following tables summarize the key identifiers and available property data for the primary molecule of interest (theoretically) and its key analogues.

Table 1: Core Chemical Identifiers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not Available | C₁₃H₁₈N₂O₂ | 234.30 |

| Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate | 914349-83-0 | C₁₄H₂₀N₂O₂ | 248.32[1] |

| Methyl 4-(piperazin-1-yl)benzoate | 163210-97-7 | C₁₂H₁₆N₂O₂ | 220.27[2] |

| 4-(4-Methylpiperazin-1-yl)benzoic acid* | 86620-62-4 | C₁₂H₁₆N₂O₂ | 220.27[3] |

*Note: Data for the carboxylic acid analogue is often more readily available and is included for its relevance in synthesis.

Table 2: Physicochemical Properties of Analogues

| Property | Methyl 4-(piperazin-1-yl)benzoate (CAS 163210-97-7) |

| Melting Point | 104-105 °C[2] |

| Boiling Point (Predicted) | 377.1 ± 27.0 °C[2] |

| Density (Predicted) | 1.125 ± 0.06 g/cm³[2] |

| pKa (Predicted) | 8.81 ± 0.10[2] |

| LogP (XLogP3) | 1.27660[2] |

The predicted properties suggest that these compounds are stable solids at room temperature with moderate solubility in organic solvents and limited solubility in water, consistent with their use as intermediates in organic synthesis.

Section 2: Synthesis and Methodologies

The synthesis of aryl-piperazine derivatives is a well-established field in organic chemistry. While a specific protocol for the target molecule is not published, a plausible synthetic route can be designed based on modern cross-coupling reactions. Furthermore, established protocols for key analogues provide a validated blueprint for their preparation.

Proposed Synthesis of this compound

The most logical and efficient method for creating the direct N-aryl bond is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction is the industry standard for forming carbon-nitrogen bonds.

Reaction Scheme: Methyl 4-bromobenzoate + 2-Methylpiperazine → this compound

Theoretical Protocol:

-

Reactor Setup: To a dry reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., BINAP), and the base (e.g., Sodium tert-butoxide).

-

Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon).

-

Reagent Addition: Add anhydrous solvent (e.g., Toluene), followed by Methyl 4-bromobenzoate and 2-Methylpiperazine.

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Quenching & Extraction: Cool the reaction to room temperature, quench with water, and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Causality Insight: The choice of ligand and base is critical. Bulky electron-rich phosphine ligands stabilize the palladium catalyst and facilitate the crucial reductive elimination step. A strong, non-nucleophilic base like NaOtBu is required to deprotonate the piperazine nitrogen without competing in side reactions.

Validated Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid

The synthesis of the direct precursor to the anti-cancer drug Imatinib is well-documented. This multi-step process typically involves the formation of the ester, which is then hydrolyzed.

Protocol based on established literature:

-

Step 1: Nucleophilic Substitution: A mixture of 4-(chloromethyl)benzoic acid, N-methylpiperazine, and an acid binding agent (e.g., sodium hydroxide or sodium carbonate) are reacted in a suitable solvent (e.g., water or methanol). The reaction is typically stirred at a moderately elevated temperature (e.g., 50-65 °C) for 1-2 hours.[4]

-

Step 2: Purification via Nanofiltration: The reaction mixture is cooled and processed through a nanofiltration membrane (molecular weight cut-off 200-300) to remove unreacted N-methylpiperazine and inorganic salts.[4] This is a green chemistry approach that avoids large-volume extractions.

-

Step 3: Salt Formation and Isolation: Hydrogen chloride gas is passed through the concentrated solution, causing the dihydrochloride salt of the product to precipitate as a white solid.[4]

-

Step 4: Final Isolation: The solid product, 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride, is isolated by centrifugation or filtration with high purity and yield.[4]

Expertise Insight: The use of nanofiltration in the patent literature highlights a process optimization for large-scale industrial synthesis. It demonstrates a move towards more environmentally benign and efficient purification methods compared to traditional crystallization or chromatography, which can be costly and generate significant waste.

Section 3: Applications in Drug Discovery and Research

The aryl-piperazine motif is a privileged scaffold in medicinal chemistry. Its prevalence stems from the unique properties the piperazine ring imparts to a molecule:

-

Increased Solubility: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, significantly enhancing the aqueous solubility of the parent molecule—a critical factor for drug bioavailability.

-

Receptor Interaction: The nitrogen atoms can act as hydrogen bond acceptors, while the overall ring structure serves as a rigid spacer to correctly orient other pharmacophoric elements for optimal target binding.

-

Modulation of CNS Penetration: The piperazine moiety can be modified to either facilitate or hinder blood-brain barrier penetration, depending on the therapeutic goal.

Key Application: Imatinib Intermediate

The most prominent application of this chemical class is in the synthesis of Imatinib (Gleevec) , a revolutionary tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers. The key intermediate, 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid , is the direct precursor that is coupled with the pyrimidinyl-aniline core to form the final drug substance. A simple and efficient synthesis of this key intermediate has been a subject of extensive research to improve the overall efficiency of Imatinib production.[5]

Section 4: Safety, Handling, and Toxicology

Due to the lack of specific data for the target molecule, this section summarizes the known hazards for the most relevant analogues. Standard laboratory precautions should be taken when handling any of these compounds.

Table 3: GHS Hazard Information for Key Analogues

| Compound | CAS | GHS Pictogram(s) | Hazard Statements |

| 4-(4-Methylpiperazin-1-yl)benzoic acid | 86620-62-4 | GHS07 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[6] |

| Methyl Benzoate (General Scaffold) | 93-58-3 | GHS07 | H302: Harmful if swallowed |

General Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[7]

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[7]

-

Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

This information provides a baseline for safe handling, but a full, compound-specific risk assessment should always be performed before commencing any new experimental work.

Conclusion

While This compound remains an enigmatic molecule with limited public data, a deep dive into its core structure and closely related analogues provides invaluable insights for the research scientist. This guide has established a plausible synthetic pathway, contextualized its properties through validated data from its analogues, and highlighted the profound impact of this chemical scaffold in modern medicine, most notably in the synthesis of Imatinib. The principles of synthesis, the physicochemical characteristics, and the biological relevance discussed herein provide a comprehensive and actionable foundation for professionals working in drug discovery and chemical development. It is through this rigorous, comparative approach that we can confidently and safely innovate, even when faced with uncharted chemical territory.

References

-

PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid. [Link]

-

Aaron Chemicals. Safety Data Sheet. [Link]

-

ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. [Link]

-

Lead Sciences. Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate. [Link]

-

Alfa Aesar. Material Safety Data Sheet - Methyl benzoate. [Link]

- Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

-

PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid. [Link]

-

Capot Chemical. MSDS of 3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid. [Link]

Sources

- 1. 86620-62-4 | 4-(4-Methylpiperazin-1-yl)benzoic acid | Danusertib Related | Ambeed.com [ambeed.com]

- 2. combi-blocks.com [combi-blocks.com]

- 3. nj.gov [nj.gov]

- 4. fishersci.com [fishersci.com]

- 5. AB224411 | CAS 86620-62-4 – abcr Gute Chemie [abcr.com]

- 6. 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to CAS 914349-83-0: Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the chemical compound with CAS number 914349-83-0, identified as Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate. This document is intended to serve as a valuable resource for professionals in research and development by consolidating available data and providing expert insights into its characteristics and potential utility.

Introduction and Structural Elucidation

Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate is a heterocyclic compound featuring a benzoate core structure linked to a 3-methylpiperazine moiety via a methylene bridge. The presence of both an ester functional group and a substituted piperazine ring suggests its potential as a versatile chemical intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.

The structural arrangement, specifically the position of the methyl group on the piperazine ring (position 3), is a key identifying feature that distinguishes it from its isomers, such as the more commonly referenced 4-methylpiperazinyl analog which is a known precursor in the synthesis of the anticancer drug imatinib. The precise stereochemistry of the methyl-substituted chiral center is often not specified in commercial listings, implying that the material is typically supplied as a racemic mixture.

Caption: Molecular Structure of Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate

Physical and Chemical Properties

Comprehensive experimental data for this specific compound is not widely available in peer-reviewed literature. The following properties are aggregated from commercial supplier technical data sheets.[1] Researchers should consider these values as indicative and verify them experimentally for their specific applications.

| Property | Value | Source |

| CAS Number | 914349-83-0 | [1] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [1] |

| Molecular Weight | 248.32 g/mol | [1] |

| Appearance | Not specified (likely an oil or solid) | - |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Note: Properties such as melting point, boiling point, and solubility in various solvents have not been consistently reported and should be determined empirically.

Synthesis and Characterization

While a specific, detailed synthesis protocol for CAS 914349-83-0 is not readily found in published literature, a general synthetic route can be proposed based on standard organic chemistry principles. The most probable synthetic pathway involves the reductive amination of methyl 4-formylbenzoate with 2-methylpiperazine.

Caption: Proposed Synthesis Workflow

Hypothetical Experimental Protocol: Reductive Amination

This protocol is a generalized procedure and should be optimized for safety and yield.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 4-formylbenzoate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Addition of Amine: Add 2-methylpiperazine (1.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: To the stirring mixture, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control any potential exotherm.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired product.

Characterization

The identity and purity of the synthesized compound should be confirmed using modern analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the structural integrity, including the presence of the methyl group on the piperazine ring and the correct connectivity of the moieties.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the compound.

-

Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed to determine the purity of the final product.

Applications in Research and Drug Development

Given the limited public information, the primary application of Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate appears to be as a chemical intermediate or building block for organic synthesis. Its structural motifs are relevant in medicinal chemistry for the following reasons:

-

Piperazine Core: The piperazine ring is a common scaffold in many approved drugs due to its ability to improve pharmacokinetic properties such as solubility and bioavailability.

-

Benzoate Group: The methyl benzoate moiety provides a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, which can then be coupled with other molecules.

-

Potential as a Scaffold: This compound could serve as a starting point for the synthesis of libraries of novel compounds to be screened for biological activity against various therapeutic targets.

Safety and Handling

A specific Safety Data Sheet (SDS) for CAS 914349-83-0 is not widely available. Therefore, it is imperative to handle this compound with the caution appropriate for a novel chemical with unknown toxicological properties.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended by the supplier (2-8°C).[1]

-

Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate (CAS 914349-83-0) is a chemical intermediate with potential applications in synthetic and medicinal chemistry. While there is a notable lack of extensive published data on its properties and applications, its structure suggests it is a useful building block for the creation of more complex molecules. Researchers are advised to perform their own characterization and safety assessments before use. This guide serves as a foundational resource, consolidating the available information and providing a framework for its scientific application.

References

- This reference is intentionally left blank as no peer-reviewed articles were found for the specific compound.

-

Lead Sciences. Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate. [Link]

Sources

Introduction: The Significance of the Methylpiperazine Benzoate Scaffold in Modern Drug Discovery

An In-Depth Technical Guide on the Biological Activity of Methylpiperazine Benzoate Derivatives

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] Its six-membered heterocyclic structure, with two opposing nitrogen atoms, provides a versatile framework that can be readily modified to fine-tune physicochemical properties such as solubility, lipophilicity, and basicity.[3][4] When combined with a benzoate moiety, the resulting methylpiperazine benzoate derivatives emerge as a class of compounds with significant therapeutic potential across diverse disease areas. These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuropharmacological effects.[2][3]

The strategic importance of this scaffold lies in its ability to interact with multiple biological targets. The methylpiperazine group can serve as a key pharmacophore, establishing critical hydrogen bonds and ionic interactions within receptor binding pockets, while the substituted benzoate ring allows for extensive exploration of structure-activity relationships (SAR). Minor alterations to the substitution patterns on either part of the molecule can lead to profound differences in biological activity and target selectivity.[2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic underpinnings of methylpiperazine benzoate derivatives, grounded in field-proven experimental insights.

Core Synthetic Strategies and Rationale

The synthesis of methylpiperazine benzoate derivatives typically revolves around the formation of an amide or ester linkage between the two core moieties. The choice of synthetic route is dictated by the availability of starting materials, desired substitution patterns, and scalability. A common and robust approach involves the coupling of a benzoic acid derivative with N-methylpiperazine or a related intermediate.

A representative synthetic workflow is the coupling of a substituted benzoic acid with an aniline or phenyl piperazine that contains the methylpiperazine group.[5][6] This method offers high modularity. The key step is the amide bond formation, which requires an activating agent to convert the carboxylic acid into a more reactive species. The combination of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) and 1-Hydroxybenzotriazole (HOBt) is frequently employed for this purpose.[5][6] EDC facilitates the formation of an active O-acylisourea intermediate, which is then converted by HOBt into a less reactive but more stable active ester, minimizing side reactions and racemization.

Caption: Generalized workflow for the synthesis of methylpiperazine benzoate derivatives.

Biological Activities and Mechanistic Insights

Anticancer Activity

A significant body of research has focused on the anticancer potential of methylpiperazine benzoate derivatives.[5][6] These compounds have demonstrated potent cytotoxic effects against a variety of human cancer cell lines, including lung (A-549), colon (HCT-116), and pancreatic (MIAPaCa-2) carcinomas.[5]

Mechanism of Action: EGFR and Topoisomerase Inhibition

The anticancer activity of these derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. One prominent target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently overexpressed or mutated in various cancers.[6] By binding to the ATP-binding site of the EGFR kinase domain, these compounds can block downstream signaling pathways responsible for cell growth and division.[6]

Caption: Inhibition of the EGFR signaling cascade by methylpiperazine derivatives.

Another plausible mechanism is the inhibition of topoisomerase II, an enzyme critical for managing DNA topology during replication.[7] Compounds that poison topoisomerase II trap the enzyme in a complex with cleaved DNA, leading to double-strand breaks and ultimately triggering apoptosis.[7]

Quantitative Data Summary

The cytotoxic efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50).

| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| A-11 | A-549 (Lung) | 5.71 | Gefitinib | 16.56 | [6] |

| A-11 | HCT-116 (Colon) | 4.26 | Gefitinib | 10.51 | [6] |

| A-11 | MIAPaCa-2 (Pancreatic) | 31.36 | Gefitinib | 49.50 | [6] |

Note: Compound A-11 is (4-(3-Methoxyphenyl)piperazin-1-yl)(4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanone.[6]

Anti-inflammatory Activity

Certain piperazine derivatives have been evaluated for their ability to modulate inflammatory responses.[2][8] The anti-inflammatory potential is often assessed using in vivo models, such as the carrageenan-induced rat paw edema assay.[8] This model mimics the acute inflammatory response, allowing for the quantification of a compound's ability to reduce swelling. The mechanism likely involves the inhibition of pro-inflammatory mediators like cyclooxygenases (COX) or cytokines.

Neurotransmitter Receptor Modulation

The piperazine scaffold is a well-established pharmacophore for targeting central nervous system (CNS) receptors.[1] Derivatives have been shown to interact with a range of neurotransmitter receptors, including:

-

Serotonin (5-HT) receptors: Acting as agonists or antagonists, influencing mood and anxiety.[1]

-

Dopamine (D2/D3) receptors: Antagonism at these receptors is a hallmark of atypical antipsychotics.[1]

-

Histamine (H1) receptors: Antagonism leads to antihistaminic effects, useful in treating allergies.[1]

While research specifically on the benzoate derivatives in this context is less extensive, the potential for CNS activity represents a promising avenue for future investigation.

Structure-Activity Relationship (SAR) Analysis

The biological activity of methylpiperazine benzoate derivatives is highly dependent on their chemical structure. SAR studies help elucidate the relationship between specific functional groups and pharmacological effects, guiding the rational design of more potent and selective compounds.[3]

Key insights from reported studies include:

-

Substitution on the Benzoate Ring: The position and nature of substituents on the phenyl ring of the benzoate moiety are critical. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can significantly alter the electronic properties and binding affinity of the molecule.[7]

-

Piperazine Substituents: Modifications at the N4 position of the piperazine ring can influence selectivity and pharmacokinetic properties.

Caption: Key factors influencing the structure-activity relationship (SAR).

Key Experimental Protocols

Protocol 1: General Synthesis of a Methylpiperazine Benzoate Derivative

This protocol outlines the amide coupling method.[5][6]

-

Reactant Preparation: Dissolve 1.0 equivalent of 4-[3-(4-methylpiperazin-1-yl)propoxy]benzoic acid in an anhydrous solvent such as tetrahydrofuran (THF).

-

Activation: Cool the solution to 0°C in an ice bath. Add 1.2 equivalents of HOBt and 1.2 equivalents of EDC.HCl. Stir the mixture for 20-30 minutes to allow for the formation of the active ester. The use of HOBt is crucial to suppress side reactions.

-

Coupling: Add 1.1 equivalents of the desired substituted aniline or phenyl piperazine to the reaction mixture, followed by 2.0 equivalents of a non-nucleophilic base like triethylamine (TEA) to neutralize the generated HCl.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel to obtain the final compound.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[5][6]

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay for measuring cell viability.[5][6]

-

Cell Seeding: Seed cancer cells (e.g., A-549, HCT-116) in a 96-well plate at a density of 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 1 µM, 10 µM, 20 µM, 30 µM, 50 µM) in the appropriate cell culture medium.[5][6] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for a positive control (e.g., Gefitinib), a vehicle control (e.g., DMSO), and a blank (medium only).

-

Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition using the formula: % Inhibition = [1 - (Abs_test - Abs_blank) / (Abs_control - Abs_blank)] x 100.[5] Plot the inhibition percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.

Future Perspectives and Challenges

The field of methylpiperazine benzoate derivatives holds considerable promise, but several challenges remain. Future research should focus on:

-

Improving Selectivity: Designing derivatives with higher selectivity for cancer cells over healthy cells to minimize off-target toxicity.[7][9]

-

Overcoming Resistance: Developing compounds that are effective against drug-resistant cancer cell lines.

-

Pharmacokinetic Optimization: Enhancing the absorption, distribution, metabolism, and excretion (ADME) properties to improve bioavailability and in vivo efficacy.

-

Exploring New Targets: Expanding the screening of these derivatives against other therapeutic targets, such as those involved in neurodegenerative diseases or microbial infections.[10]

Conclusion

Methylpiperazine benzoate derivatives represent a versatile and highly tractable chemical scaffold in drug discovery. Their demonstrated efficacy as anticancer agents, coupled with their potential for anti-inflammatory and CNS activity, underscores their therapeutic importance. Through rational design informed by rigorous SAR studies and a deep understanding of their mechanisms of action, this class of compounds provides a fertile ground for the development of novel, next-generation therapeutics. The experimental protocols and mechanistic insights detailed in this guide offer a robust framework for researchers aiming to explore and exploit the full potential of these promising molecules.

References

-

Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(88). [Link]

-

Patel, R., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358. [Link]

-

Koroleva, E. V., et al. (2015). Synthesis of new amides of the N-methylpiperazine series. ResearchGate. [Link]

-

Serafin, K., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. [Link]

-

Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate. [Link]

-

(2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

-

Seba M C, et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [Link]

-

(2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. LinkedIn. [Link]

-

(2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

-

Serafin, K., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. National Institutes of Health. [Link]

-

Thomas, J. B., et al. (2002). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. National Institutes of Health. [Link]

-

Singh, S. K., et al. (2024). Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation. PubMed. [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. jddtonline.info [jddtonline.info]

- 9. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Role of Methyl 4-(3-methylpiperazin-1-yl)benzoate in Drug Discovery

Executive Summary

Methyl 4-(3-methylpiperazin-1-yl)benzoate is a highly functionalized heterocyclic compound that has emerged as a significant building block in modern medicinal chemistry. Its structure, combining a substituted piperazine ring with a methyl benzoate moiety, presents a privileged scaffold that imparts desirable physicochemical properties to drug candidates. This guide provides a comprehensive technical overview of its synthesis, core applications, and the experimental workflows used to validate its utility. We will delve into its pivotal role as a key intermediate in the synthesis of targeted therapies, particularly in oncology as a scaffold for potent kinase inhibitors, and explore its growing importance in neuropharmacology for developing novel neuroprotective agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their discovery pipelines.

Introduction: The Piperazine Moiety as a Cornerstone of Medicinal Chemistry

The piperazine ring is one of the most ubiquitous N-heterocycles found in approved pharmaceuticals. Its prevalence stems from its unique combination of features: two basic nitrogen atoms that can be differentially functionalized, a stable six-membered ring conformation, and the ability to improve aqueous solubility and oral bioavailability. These properties make it an ideal scaffold for engaging with biological targets and optimizing pharmacokinetic profiles.

This compound represents a strategic evolution of this scaffold. It is not merely a piperazine derivative but a pre-functionalized, high-value intermediate. The methyl group on the piperazine ring provides chirality and steric influence, while the methyl benzoate group offers a reactive handle for amide bond formation, a cornerstone of medicinal chemistry synthesis. This guide aims to dissect the strategic value of this specific molecule, from its synthesis to its successful incorporation into high-impact therapeutic agents.

Chemical Profile and Synthetic Strategy

A thorough understanding of the molecule's properties and synthesis is fundamental to its application.

Chemical Properties

| Property | Value | Source |

| IUPAC Name | Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate | [1] |

| CAS Number | 914349-83-0 | [1] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [1] |

| Molecular Weight | 248.32 g/mol | [1] |

| Purity | Typically >97% | [1] |

Synthetic Strategy: Reductive Amination

The most efficient and common method for synthesizing this molecule and its analogs is through reductive amination. This one-pot reaction combines an aldehyde with an amine to form an intermediate imine, which is then reduced in situ to the target amine.

Causality in Experimental Design: The choice of reductive amination is deliberate. It avoids the harsher conditions and potential for over-alkylation associated with direct nucleophilic substitution using alkyl halides. The use of a mild reducing agent like sodium triacetoxyborohydride (STAB) is critical; it is selective for imines over aldehydes and ketones and tolerates a wide range of functional groups, preventing unwanted side reactions. The solvent, dichloromethane (DCM), is chosen for its ability to dissolve both the organic precursors and the intermediate iminium salt, facilitating a clean reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl 4-formylbenzoate

-

1-Methylpiperazine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add methyl 4-formylbenzoate (1.0 eq) and anhydrous DCM. Stir until fully dissolved.

-

Amine Addition: Add 1-methylpiperazine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). The acid catalyzes the formation of the intermediate iminium ion, which is the species that gets reduced.

-

Initiation of Reduction: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Workup: Carefully quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Product: The crude product can be purified by column chromatography on silica gel to yield this compound as a pure compound.

Visualization: Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Core Application I: A Foundational Scaffold for Kinase Inhibitors in Oncology

The 4-((methylpiperazin-1-yl)methyl)benzoyl structural motif is a cornerstone in the design of tyrosine kinase inhibitors (TKIs). Its value was famously demonstrated in the structure of Imatinib, a revolutionary drug for chronic myeloid leukemia.

Case Study: The Imatinib Pharmacophore

Imatinib is an inhibitor of the Bcr-Abl tyrosine kinase.[2] The 4-((4-methylpiperazin-1-yl)methyl)benzamide fragment (formed after converting the methyl ester to an amide) is critical for its activity and drug-like properties.[3][4]

-

Solubilizing Group: The basic nitrogen of the piperazine ring is protonated at physiological pH. This positive charge dramatically increases the aqueous solubility of the otherwise large, hydrophobic molecule, which is essential for oral administration and distribution.

-

Target Engagement: This moiety occupies the solvent-exposed region of the ATP-binding pocket. While not forming direct hydrogen bonds with the kinase "hinge" region, it establishes key van der Waals interactions and contributes to the overall binding affinity.

-

Vector for SAR: The piperazine ring serves as a convenient point for modification to fine-tune properties like potency, selectivity, and metabolic stability.

Derivatives based on the this compound scaffold are actively being explored as inhibitors for other kinases, such as PI3Kα, a key target in various solid tumors.[5] The introduction of the methyl group at the 3-position of the piperazine ring can introduce conformational constraints and chirality, potentially leading to enhanced selectivity for the target kinase over off-target isoforms.

Visualization: Key Pharmacophoric Features

Caption: Key pharmacophoric elements of a typical tyrosine kinase inhibitor.

Core Application II: A Privileged Fragment in Neuropharmacology

Developing drugs for central nervous system (CNS) disorders is notoriously difficult, primarily due to the challenge of crossing the blood-brain barrier (BBB). The physicochemical properties of the piperazine scaffold often place it in a favorable chemical space for CNS penetration. Consequently, derivatives of this compound are emerging as promising candidates for neurodegenerative diseases like Alzheimer's.

Neuroprotective Properties and Multi-Target Approach

Alzheimer's disease is a multifactorial disorder, making a multi-target drug discovery approach highly attractive.[6] Benzothiazole-piperazine hybrids have demonstrated a compelling combination of activities relevant to Alzheimer's pathology:

-

Cholinesterase Inhibition: They can inhibit acetylcholinesterase (AChE), helping to restore acetylcholine levels in the brain, a mechanism used by current drugs like Donepezil.[6][7]

-

Anti-Amyloid Aggregation: These compounds have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease.[6]

-

Neuroprotection Against Oxidative Stress: They can protect neurons from cell death induced by oxidative stressors like hydrogen peroxide (H₂O₂) or the Aβ peptide itself.[6][8]

The this compound scaffold provides an excellent starting point for designing such multi-target ligands.

Experimental Workflow: Screening for Neuroprotective Activity

A tiered screening cascade is essential to efficiently identify and validate neuroprotective compounds.

Causality in Experimental Design: The screening cascade begins with a broad cytotoxicity screen to eliminate compounds that are toxic on their own. The SH-SY5Y human neuroblastoma cell line is a common and robust model for initial neuroprotection assays because it is easy to culture and can be differentiated into a more neuron-like phenotype. Hydrogen peroxide (H₂O₂) is used as a general oxidative stressor, while oligomeric Aβ peptide is used as a disease-relevant stressor.[8][9] The MTT assay is a reliable, colorimetric method to quantify cell viability by measuring mitochondrial metabolic activity.[9]

Visualization: Neuroprotection Screening Cascadedot

Sources

- 1. Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate - Lead Sciences [lead-sciences.com]

- 2. mdpi.com [mdpi.com]

- 3. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective effects of N-adamantyl-4-methylthiazol-2-amine against amyloid β-induced oxidative stress in mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lithium Benzoate Exerts Neuroprotective Effect by Improving Mitochondrial Function, Attenuating Reactive Oxygen Species, and Protecting Cognition and Memory in an Animal Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride: A Key Chiral Intermediate in Pharmaceutical Synthesis

Authored by a Senior Application Scientist

Abstract

(R)-Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride (CAS No. 2230911-06-3) is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its structurally defined (R)-enantiomer serves as a critical building block for the asymmetric synthesis of a variety of pharmacologically active molecules. The piperazine moiety is a common scaffold in many approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, stereochemical control, and analytical characterization of this important intermediate. Furthermore, it explores its applications in drug discovery, drawing on examples from related compounds to illustrate its utility in the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of complex chiral molecules.

Physicochemical Properties

A summary of the known physicochemical properties of (R)-Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride is presented in Table 1. Data for the free base is also included for comparison where available.

| Property | Value | Source |

| Chemical Name | (R)-Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride | [1] |

| CAS Number | 2230911-06-3 | [1] |

| Molecular Formula | C₁₄H₂₁ClN₂O₂ | [2] |

| Molecular Weight | 284.78 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | [5] |

| Storage | Sealed in dry, 2-8°C | [6] |

Synthesis and Stereochemical Control

The proposed synthetic pathway commences with a reductive amination reaction between methyl 4-formylbenzoate and (R)-2-methylpiperazine. (R)-2-methylpiperazine can be obtained through various asymmetric synthesis or resolution methods. The resulting product is then converted to its hydrochloride salt.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for (R)-Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of (R)-Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate

-

To a solution of methyl 4-formylbenzoate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add (R)-2-methylpiperazine (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL/mmol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the purified (R)-Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate in a minimal amount of anhydrous diethyl ether.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.

-

A white precipitate should form. Continue stirring at 0°C for an additional 30 minutes.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride.

Analytical Characterization

The stereochemical purity of (R)-Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride is critical for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (% ee).

Chiral HPLC Method for Enantiomeric Purity

The selection of an appropriate chiral stationary phase (CSP) is paramount for achieving separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of chiral compounds, including piperazine derivatives.[9]

Caption: Workflow for chiral HPLC analysis.

Detailed Protocol for Chiral HPLC

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Chiralpak® IC (or a similar polysaccharide-based chiral column), 250 x 4.6 mm, 5 µm.[9][10]

-

Mobile Phase: A mixture of acetonitrile, methanol, and diethylamine (e.g., 90:10:0.1 v/v/v).[10] The exact ratio may require optimization.

-

Detection Wavelength: 254 nm.

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the solvents in the specified ratio. Degas the mobile phase before use.

-

Standard and Sample Preparation: Prepare a standard solution of the racemic mixture and a solution of the (R)-enantiomer sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solutions through a 0.45 µm syringe filter.

-

Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the racemic standard to determine the retention times of both enantiomers. Inject the (R)-enantiomer sample and record the chromatogram.

-

Data Processing: Integrate the peak areas for both the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula: % ee = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100

Applications in Drug Discovery and Development

The primary utility of (R)-Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride is as a chiral building block in the synthesis of complex, high-value pharmaceutical compounds. The stereochemistry of drug molecules is crucial, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[9]

The piperazine scaffold is present in a wide array of drugs targeting the central nervous system, as well as in antiviral, anticancer, and anti-inflammatory agents.[11] The methyl group at the 3-position of the piperazine ring introduces a chiral center that can be critical for specific interactions with biological targets.

Role as a Key Intermediate

A notable example of a structurally similar compound is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, which is a key intermediate in the synthesis of the anticancer drug Imatinib.[12] This highlights the importance of the 4-((piperazin-1-yl)methyl)benzoate scaffold in the development of kinase inhibitors.

Furthermore, chiral 3-methylpiperazine derivatives have been explored in the synthesis of selective kappa opioid receptor antagonists and modulators of nicotinic acetylcholine receptors.[7][13] The specific (R)- or (S)-configuration at the methyl-substituted carbon can significantly influence receptor affinity and selectivity.[13]

Caption: Role of the title compound in the synthesis of a chiral API.

Safety and Handling

Detailed toxicological data for (R)-Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride is not available. However, based on the safety data for structurally related piperazine derivatives, the following precautions should be observed:

-

General Handling: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep in a cool place.

It is recommended to consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

Conclusion

(R)-Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride is a valuable and versatile chiral intermediate for the pharmaceutical industry. Its utility lies in its pre-defined stereochemistry, which allows for the efficient and controlled synthesis of enantiomerically pure active pharmaceutical ingredients. Understanding its synthesis, stereochemical integrity, and analytical characterization is essential for its effective application in drug discovery and development programs aimed at producing novel therapeutics with improved efficacy and safety profiles.

References

- BenchChem. (n.d.). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.

- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Comprehensive Review.

- Chem-Impex. (n.d.). (R)-3-Methyl-2-ketopiperazine.

- Chemsrc. (2025). (R)-Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride.

- Journal of Chemical and Pharmaceutical Research. (n.d.).

- Bide Pharmatech. (n.d.). CAS:2230911-06-3, Methyl (R)-4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride.

- Benchchem. (n.d.). Synthesis routes of Methyl 4-(4-methylpiperazin-1-yl)benzoate.

- Benchchem. (n.d.). (S)-3-Methylpiperazin-2-one.

- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

- MDPI. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism.

- National Institutes of Health. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists.

- NTU Journal of Pure Sciences. (2022).

- ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.

- Lead Sciences. (n.d.). Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate.

- ResearchGate. (2025). A practical synthesis of 4-[(4-methylpiperazin-1-yl)

- Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

- ChemBK. (n.d.). Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate Shanghai Macklin Biochemical Co., Ltd.

- Molbase. (n.d.). methyl 4-[({4-[(4-chlorophenyl)methyl]piperazin-1-yl}imino)

- Google Patents. (n.d.).

- PubChem. (n.d.). Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate.

- PubMed. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors.

- PubMed. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist.

- ChemicalBook. (2025). METHYL 4-[(4-METHYLPIPERAZIN-1-YL)

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for New Journal of Chemistry.

- Wikipedia. (n.d.).

- MDPI. (n.d.). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)

- LGC Standards. (n.d.).

Sources

- 1. CAS#:2230911-06-3 | (R)-Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride | Chemsrc [chemsrc.com]

- 2. CAS:2230911-06-3, Methyl (R)-4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride-毕得医药 [bidepharm.com]

- 3. (S)-3-Methylpiperazin-2-one|CAS 78551-38-9|Supplier [benchchem.com]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate - Lead Sciences [lead-sciences.com]

- 7. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. jocpr.com [jocpr.com]

- 11. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]

- 12. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 13. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of the 3-Methylpiperazine Scaffold: A Pharmacological Deep Dive for Drug Discovery Pioneers

Abstract

The 3-methylpiperazine moiety, a seemingly simple heterocyclic scaffold, has emerged as a cornerstone in modern medicinal chemistry. Its unique stereochemical and physicochemical properties have propelled the development of a diverse array of potent and selective therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the pharmacological landscape of 3-methylpiperazine-containing compounds. We will dissect their synthesis, delve into intricate structure-activity relationships (SAR), and illuminate their mechanisms of action across key therapeutic areas, including oncology and neuroscience. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and robust experimental frameworks to accelerate the discovery of next-generation therapeutics built upon this privileged scaffold.

The 3-Methylpiperazine Core: A Privileged Structure in Medicinal Chemistry

The piperazine ring is a ubiquitous feature in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] The introduction of a methyl group at the 3-position introduces a chiral center, providing a critical handle for stereospecific interactions with biological targets, which can lead to enhanced potency and selectivity.[2] This strategic methylation also influences the conformational flexibility of the piperazine ring, allowing for fine-tuning of its presentation to target proteins.

The two nitrogen atoms of the piperazine ring offer versatile points for chemical modification, enabling the exploration of vast chemical space and the optimization of pharmacological activity.[1] As we will explore, the nature of the substituents at the N1 and N4 positions dictates the therapeutic application of the resulting compounds, leading to a remarkable diversity of biological activities.

Anticancer Applications: Targeting Proliferation and Survival

The 3-methylpiperazine scaffold has been extensively incorporated into novel anticancer agents, demonstrating significant efficacy against a wide range of human tumor cell lines.[3][4] These compounds often exert their effects through the modulation of key signaling pathways involved in cell growth, proliferation, and apoptosis.[5]

Structure-Activity Relationships and Potency

Extensive research has elucidated key structural features that govern the anticancer activity of 3-methylpiperazine derivatives. For instance, in a series of vindoline-piperazine conjugates, it was found that substitution at the 17-position of vindoline with a piperazine moiety was more beneficial than at the 10-position.[3] Furthermore, N-alkyl linkers between the vindoline and piperazine moieties were more active than N-acyl analogs.[3] The nature of the substituent on the distal nitrogen of the piperazine ring is also critical, with moieties like N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl proving to be significantly more efficacious.[3]

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of various 3-methylpiperazine-containing compounds has been extensively evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7] This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[8] The results are typically expressed as the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50).

| Compound/Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Vindoline-3-N-methylpiperazine | HeLa | 9.36 | [3][4] |

| Vindoline-dimer | SiHa | 2.85 | [3][4] |

| Vindoline conjugate 23 | MDA-MB-468 (Breast) | 1.00 | [3] |

| Vindoline conjugate 25 | HOP-92 (Non-small cell lung) | 1.35 | [3] |

| Compound A-11 | A-549 (Lung) | 5.71 | [6] |

| Compound A-11 | HCT-116 (Colon) | 4.26 | [6] |

| Compound 11 (2,5-DKP) | A549 (Lung) | 1.2 | [9] |

| Compound 11 (2,5-DKP) | HeLa | 0.7 | [9] |

| Quinoxalinyl–piperazine 30 | MDA-MB-231 (Breast) | - | [10] |

| PCC | SNU-475 (Liver) | 6.98 | [5] |

| PCC | SNU-423 (Liver) | 7.76 | [5] |

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

A primary mechanism by which 3-methylpiperazine-containing anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death.[5] For example, the compound (2, 4-Dihydroxy-cyclohexyl)-[4-(3, 5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone (PCC) was shown to induce the intrinsic apoptosis pathway in human liver cancer cells. This was evidenced by a significant decrease in mitochondrial membrane potential, the release of cytochrome c from the mitochondria, and the subsequent activation of caspases 3/7 and 9.[5]

Furthermore, some derivatives have been shown to arrest the cell cycle at specific phases, thereby preventing cancer cell proliferation.[9][10] Compound 11, a 3,6-diunsaturated 2,5-diketopiperazine, was found to block cell cycle progression in the G2/M phase in both A549 and HeLa cells.[9]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The following protocol outlines a standard MTT assay for determining the cytotoxic effects of 3-methylpiperazine derivatives on cancer cell lines.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Central Nervous System Applications: Modulating Neurotransmission

The 3-methylpiperazine scaffold is a key component in many centrally acting drugs, influencing a variety of neurotransmitter systems.[11][12] Its ability to cross the blood-brain barrier and interact with specific receptors makes it a valuable pharmacophore for the treatment of neurological and psychiatric disorders.

Targeting Opioid and Serotonin Receptors

Derivatives of 3-methylpiperazine have shown high affinity and selectivity for various G-protein coupled receptors (GPCRs), including opioid and serotonin receptors. For example, a series of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues were identified as potent and selective kappa opioid receptor antagonists.[13] In functional [³⁵S]GTPγS binding assays, many of these compounds displayed subnanomolar antagonist potencies (Ke values).[13]

Similarly, various 1,4-benzoxazin-3(4H)-one derivatives incorporating a 3-methylpiperazine moiety have been synthesized and shown to have high binding affinities for both 5-HT1A and 5-HT2A receptors, with Ki values in the low nanomolar range.[14] The functional activity of these compounds varied, with some acting as antagonists and others as partial agonists, highlighting the subtle influence of structural modifications on pharmacological outcomes.[14][15]

Quantitative Analysis of CNS Receptor Binding

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand from its receptor by the test compound.

| Compound/Derivative | Receptor | Binding Affinity (Ki or Ke, nM) | Functional Activity | Reference |

| Phenoxybenzamide Analogue 11a | Kappa Opioid | 0.17 - 1.85 (Ke) | Antagonist | [13] |

| 1,4-Benzoxazin-3(4H)-one derivative 3d | 5-HT1A | 1.25 - 54 (Ki) | Potential Partial Agonist | [14] |

| 1,4-Benzoxazin-3(4H)-one derivative 3f | 5-HT1A | 1.25 - 54 (Ki) | Antagonist | [14] |

| MP 3022 Analogues | 5-HT1A | 4 - 54 (Ki) | Differentiated | [15] |

| SLV313 | hD2 | pA2 = 9.3 | Antagonist | [11] |

| SLV313 | hD3 | pA2 = 8.9 | Antagonist | [11] |

| SLV313 | h5-HT1A | pEC50 = 9.0 | Agonist | [11] |

Experimental Protocol: Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of 3-methylpiperazine derivatives for a specific CNS receptor.

Protocol: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest from either cultured cells or animal brain tissue.

-

Assay Buffer: Prepare an appropriate assay buffer containing ions and other components necessary for optimal receptor binding.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-ligand), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Synthesis of 3-Methylpiperazine Containing Compounds

The synthesis of 3-methylpiperazine derivatives can be achieved through various synthetic routes, often involving the alkylation or acylation of the piperazine nitrogens. A common strategy involves the use of a protected 3-methylpiperazine starting material, such as (S)-1-Boc-3-methylpiperazine, to ensure stereochemical control.[16]

General Synthetic Strategy

A versatile approach to a variety of N-substituted 3-methylpiperazine derivatives is outlined below.

Protocol: General Synthesis of N-Substituted 3-Methylpiperazine Derivatives

-

Alkylation of N-methylpiperazine: N-methylpiperazine can be alkylated using 1-bromo-3-chloropropane to yield 1-(3-chloropropyl)-4-methylpiperazine.[17]

-

O-alkylation: The resulting intermediate can then be reacted with a hydroxy-substituted aromatic compound, such as methyl 4-hydroxybenzoate, in the presence of a base like potassium carbonate in a suitable solvent like acetonitrile.[17]

-

Hydrolysis: The ester group can be hydrolyzed using a base to yield the corresponding carboxylic acid.[17]

-

Amide Coupling: The carboxylic acid can then be coupled with various amines or anilines using standard peptide coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) and Hydroxybenzotriazole (HOBt) to afford the final amide derivatives.[17]

Caption: General synthetic route for N-arylbenzamide derivatives of 3-methylpiperazine.

Pharmacokinetics and Toxicology

The inclusion of the 3-methylpiperazine moiety generally imparts favorable pharmacokinetic properties.[4] However, as with any chemical class, a thorough toxicological assessment is crucial. Piperazine derivatives have been reported to have stimulant effects, primarily through interactions with dopaminergic, noradrenergic, and serotoninergic systems.[18]

Reported toxic effects can include agitation, anxiety, tachycardia, and in some cases, seizures.[18] Metabolism is primarily mediated by cytochrome P450 enzymes, with potential for subsequent glucuronidation and/or sulfation.[18] It is important to note that the co-administration of different piperazine derivatives can lead to metabolic interactions, as they may inhibit each other's metabolism.[19]

The safety data sheet for N-methylpiperazine indicates that it is a flammable liquid and vapor, harmful in contact with skin, causes severe skin burns and eye damage, and is toxic if inhaled.[20] (S)-1-Boc-3-methylpiperazine is classified as causing skin and eye irritation and may cause respiratory irritation.[16] These data underscore the importance of proper handling and safety precautions when working with these compounds in a research setting.

Conclusion and Future Perspectives

The 3-methylpiperazine scaffold has proven to be an exceptionally fruitful starting point for the design and discovery of novel therapeutic agents. Its inherent properties, coupled with the vast potential for chemical diversification, have led to the development of potent and selective modulators of a wide range of biological targets. The continued exploration of this privileged structure, guided by a deep understanding of its pharmacological profile and structure-activity relationships, holds immense promise for addressing unmet medical needs in oncology, neuroscience, and beyond. Future research will likely focus on the development of even more selective and potent compounds with optimized pharmacokinetic and safety profiles, further solidifying the legacy of the 3-methylpiperazine core in medicinal chemistry.

References

-

Bíró, Z., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6599. [Link]

-

IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Jicha, G. A., et al. (2015). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. ACS Chemical Neuroscience, 6(8), 1449–1460. [Link]

-

Li, Y., et al. (2023). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Marine Drugs, 21(6), 325. [Link]

-

Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]

-

Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-579. [Link]

-

Walayat, A., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 42(6), 1756-1788. [Link]

-

Ibrahim, M., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(14), 5369. [Link]

-

Ahmad, A., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ, 4, e1803. [Link]